molecular formula C11H18N6S B1438882 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-49-6

1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1438882
CAS No.: 1105197-49-6
M. Wt: 266.37 g/mol
InChI Key: QTMWPSHKXNBTQL-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . This interaction is crucial for maintaining genome integrity and has implications in cancer research, as PLK4 overexpression is detected in various cancers . The compound acts as an inhibitor of PLK4, thereby potentially regulating cell division and proliferation.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits antiproliferative activity against breast cancer cells . By inhibiting PLK4, it disrupts the centriole duplication process, leading to cell cycle arrest and apoptosis in cancer cells. This makes the compound a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in centriole duplication, thereby halting cell division. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for sustained inhibition of PLK4. Long-term studies have shown that the compound maintains its antiproliferative effects over time, with no significant degradation observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, it binds to plasma proteins, affecting its distribution and accumulation in different tissues. These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PLK4 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: :

Properties

IUPAC Name

1-(2-aminoethyl)-6-methylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6S/c1-3-5-13-9-8-7-14-17(6-4-12)10(8)16-11(15-9)18-2/h7H,3-6,12H2,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMWPSHKXNBTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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